molecular formula C16H16FNO4S B4387051 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(furan-2-ylmethyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(furan-2-ylmethyl)benzamide

Cat. No.: B4387051
M. Wt: 337.4 g/mol
InChI Key: SIQVMAOEIFNIJP-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothienyl group, a fluoro-substituted benzamide, and a furylmethyl moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dioxidotetrahydrothienyl intermediate: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothienyl group.

    Introduction of the fluoro-substituted benzamide: This step involves the reaction of the dioxidotetrahydrothienyl intermediate with a fluoro-substituted benzoyl chloride in the presence of a base to form the fluoro-substituted benzamide.

    Attachment of the furylmethyl group: The final step involves the reaction of the fluoro-substituted benzamide with furylmethylamine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(furan-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxidotetrahydrothienyl group.

    Reduction: Reduction reactions can occur at the fluoro-substituted benzamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxidotetrahydrothienyl group may yield sulfoxides or sulfones, while reduction of the fluoro-substituted benzamide may produce amines.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(furan-2-ylmethyl)benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]benzamide
  • N-(1,1-dioxidotetrahydro-3-thienyl)-2-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide
  • 2-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(furan-2-ylmethyl)benzamide is unique due to the presence of the fluoro-substituted benzamide moiety, which imparts distinct chemical properties and potential biological activities. The combination of the dioxidotetrahydrothienyl group, fluoro-substituted benzamide, and furylmethyl moiety makes this compound a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4S/c17-13-5-3-12(4-6-13)16(19)18(10-15-2-1-8-22-15)14-7-9-23(20,21)11-14/h1-6,8,14H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQVMAOEIFNIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(furan-2-ylmethyl)benzamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(furan-2-ylmethyl)benzamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(furan-2-ylmethyl)benzamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(furan-2-ylmethyl)benzamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(furan-2-ylmethyl)benzamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(furan-2-ylmethyl)benzamide

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